N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a novel compound known for its potential as a protein kinase inhibitor. This compound has garnered attention due to its ability to inhibit specific protein kinases, making it a promising candidate for therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-fluorophenyl group: This is achieved through a substitution reaction, where a fluorinated phenyl group is introduced to the core structure.
Methylation: The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, particularly protein kinases.
Medicine: It shows potential as a therapeutic agent in the treatment of cancers and inflammatory diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth and inflammation. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide
Uniqueness
N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases. This selectivity makes it a valuable compound in therapeutic applications, as it can target specific pathways involved in disease progression .
Properties
CAS No. |
87035-14-1 |
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Molecular Formula |
C14H13FN4 |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C14H13FN4/c1-19-9-18-12-6-7-16-14(13(12)19)17-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
RFBDWLLNPKLFMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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